molecular formula C10H18Cl2N2 B6188441 4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride CAS No. 2648962-01-8

4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride

Cat. No.: B6188441
CAS No.: 2648962-01-8
M. Wt: 237.2
InChI Key:
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Description

4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride is a chemical compound with a complex structure that includes an aminomethyl group and a propan-2-yl group attached to an aniline ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride typically involves the reaction of 4-(aminomethyl)aniline with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)aniline: Lacks the propan-2-yl group, making it less hydrophobic.

    N-(propan-2-yl)aniline: Does not have the aminomethyl group, affecting its reactivity.

Uniqueness

4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride is unique due to the presence of both the aminomethyl and propan-2-yl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride involves the reaction of 4-formyl-N-(propan-2-yl)aniline with hydroxylamine hydrochloride to form 4-(aminomethyl)-N-(propan-2-yl)aniline, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-formyl-N-(propan-2-yl)aniline", "hydroxylamine hydrochloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-formyl-N-(propan-2-yl)aniline in ethanol and add hydroxylamine hydrochloride. Heat the mixture at reflux for several hours.", "Step 2: Cool the mixture and filter the solid product. Wash the product with ethanol and dry it under vacuum to obtain 4-(aminomethyl)-N-(propan-2-yl)aniline.", "Step 3: Dissolve 4-(aminomethyl)-N-(propan-2-yl)aniline in hydrochloric acid and heat the mixture at reflux for several hours.", "Step 4: Cool the mixture and filter the solid product. Wash the product with water and dry it under vacuum to obtain 4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride." ] }

CAS No.

2648962-01-8

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.2

Purity

95

Origin of Product

United States

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